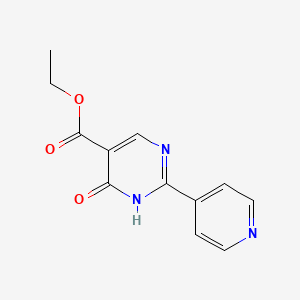

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings

Mécanisme D'action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

Related compounds have been shown to inhibitnitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that these compounds may exert their effects by modulating the activity of these inflammatory mediators .

Biochemical Pathways

Related compounds have been shown to inhibit theendoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . These pathways are involved in the regulation of cellular stress responses and inflammation, respectively .

Pharmacokinetics

Related compounds have been shown to exhibit promising neuroprotective activity and significant anti-neuroinflammatory properties . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to exert their effects in the nervous system .

Result of Action

Related compounds have been shown to exhibit promisingneuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may have neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 4-aminopyridine, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-oxo-2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-(piperidin-4-yl)pyrimidine-5-carboxylate.

Substitution: Formation of ethyl 4-azido-2-(pyridin-4-yl)pyrimidine-5-carboxylate or ethyl 4-amino-2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Applications De Recherche Scientifique

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: The compound can be used as a probe to study enzyme interactions and binding affinities due to its structural similarity to nucleotides.

Industry: The compound can be used in the production of agrochemicals and pharmaceuticals, where its derivatives may exhibit bioactive properties.

Comparaison Avec Des Composés Similaires

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a similar structure but with the pyridine ring attached at a different position, which may affect its binding properties and biological activity.

Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate: Another structural isomer with the pyridine ring attached at the 3-position, leading to different chemical and biological properties.

Ethyl 4-hydroxy-2-(quinolin-4-yl)pyrimidine-5-carboxylate:

The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, which is crucial for cellular methylation processes. This inhibition can lead to altered cellular signaling pathways and potential therapeutic effects against cancer and inflammatory diseases .

- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of microbial pathogens, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, particularly through the inhibition of cyclooxygenases (COX) and other inflammatory mediators .

Biological Activity Summary

The biological activities associated with this compound can be summarized in the following table:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that the compound induced significant apoptosis in these cell lines with IC50 values in the low micromolar range, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it possessed potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents .

Propriétés

IUPAC Name |

ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVJMJFNYVNXQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626253 |

Source

|

| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-44-1 |

Source

|

| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.